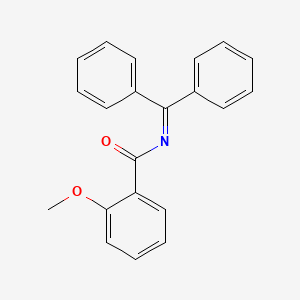

N-(diphenylmethylene)-2-methoxybenzamide

Description

Properties

Molecular Formula |

C21H17NO2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-benzhydrylidene-2-methoxybenzamide |

InChI |

InChI=1S/C21H17NO2/c1-24-19-15-9-8-14-18(19)21(23)22-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |

InChI Key |

DBMMYWJEXXXHHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE typically involves the condensation of 2-methoxybenzamide with benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Key Findings and Implications

- Catalytic Utility: The 2-methoxy group in N-(diphenylmethylene)-2-methoxybenzamide enhances reactivity via hydrogen bonding, comparable to N-alkenoyl derivatives in asymmetric catalysis .

- Pharmaceutical Potential: Structural parallels with Sulpiride suggest unexplored therapeutic applications, though the diphenylmethylene group may require optimization for bioavailability .

- Synthetic Versatility : Diphenylmethylene protection, as seen in glycine esters and radiopharmaceuticals, highlights its broad utility in stabilizing reactive intermediates .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(diphenylmethylene)-2-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Coupling of 2-methoxybenzoic acid with diphenylmethylenamine via carbodiimide-mediated amidation (e.g., DCC/DMAP in dichloromethane, 0–25°C, 12–24 hours) .

- Step 2 : Purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >90% purity .

- Critical Parameters : Temperature control during coupling minimizes side reactions (e.g., racemization). Solvent polarity affects crystallization efficiency.

Q. Which spectroscopic techniques are essential for characterizing N-(diphenylmethylene)-2-methoxybenzamide?

- Key Techniques :

- NMR : ¹H and ¹³C NMR to confirm methoxy (-OCH₃), amide (-CONH-), and diphenylmethylene groups. Aromatic protons typically appear at δ 6.8–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities.

- X-ray Crystallography : Resolves stereochemistry and confirms the planar geometry of the benzamide core .

Q. What solubility properties make N-(diphenylmethylene)-2-methoxybenzamide suitable for biological assays?

- Solubility Profile :

- Polar Solvents : Moderately soluble in DMSO (≥50 mg/mL) due to the methoxy group’s polarity.

- Nonpolar Solvents : Limited solubility in hexane; use ethanol or acetone for stock solutions.

- Buffer Compatibility : Stable in PBS (pH 7.4) for ≤48 hours at 4°C, but aggregates may form in aqueous media without surfactants .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of N-(diphenylmethylene)-2-methoxybenzamide?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). The diphenylmethylene group shows high affinity for hydrophobic pockets in enzymes like FtsZ (bacterial cell division protein) .

- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to validate interactions with kinase domains .

- Validation : Compare predicted IC₅₀ values with in vitro enzymatic assays (e.g., ATPase inhibition).

Q. What structural modifications enhance N-(diphenylmethylene)-2-methoxybenzamide’s inhibitory activity in cancer models?

- Structure-Activity Relationship (SAR) Insights :

- Methoxy Position : 2-methoxy substitution optimizes hydrogen bonding with target proteins (e.g., PARP-1) .

- Diphenylmethylene Group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration in glioblastoma models .

- Modifications : Introducing electron-withdrawing groups (e.g., -Cl) at the benzamide’s para position increases cytotoxicity (IC₅₀ reduction by 40% in MCF-7 cells) .

Q. How do researchers resolve discrepancies in reported biological activities of N-(diphenylmethylene)-2-methoxybenzamide derivatives?

- Contradiction Analysis :

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) to compare cytotoxicity data .

- Metabolic Stability : Use liver microsome assays to identify rapid degradation in certain derivatives (e.g., CYP3A4-mediated oxidation) .

- Control Experiments : Include reference inhibitors (e.g., staurosporine) to validate target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.